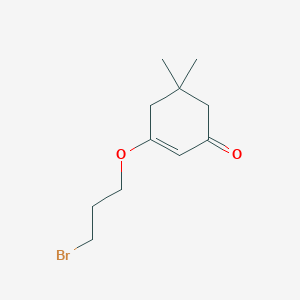
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromopropoxy group attached to a dimethylcyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-bromopropanol with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of imidazole as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Applications De Recherche Scientifique
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(4-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(5-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
Uniqueness
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a dimethylcyclohexene ring and a bromopropoxy group. These features confer distinct reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
87875-54-5 |
|---|---|
Formule moléculaire |
C11H17BrO2 |
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
3-(3-bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17BrO2/c1-11(2)7-9(13)6-10(8-11)14-5-3-4-12/h6H,3-5,7-8H2,1-2H3 |
Clé InChI |
HAAFBNVWCLFAGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)OCCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



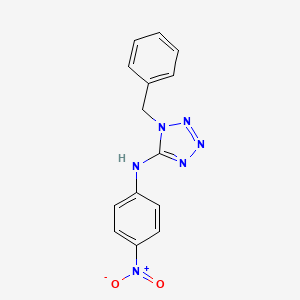
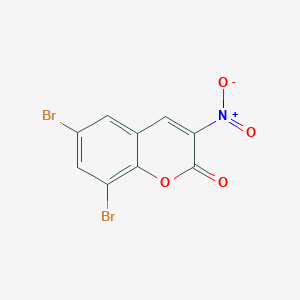
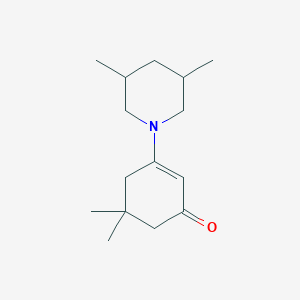
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

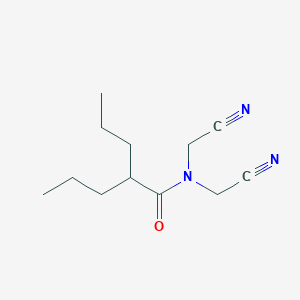
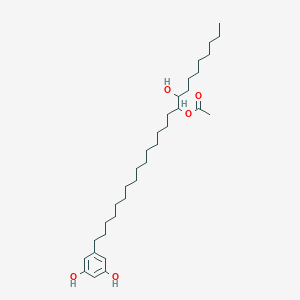

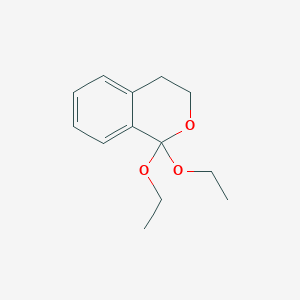

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
